molecular formula C9H16O4 B1620369 2,2,4-Trimethyladipic acid CAS No. 3586-39-8

2,2,4-Trimethyladipic acid

Cat. No.: B1620369
CAS No.: 3586-39-8
M. Wt: 188.22 g/mol
InChI Key: DWFUTNJGNBYHNN-UHFFFAOYSA-N
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Description

Scientific Research Applications

2,2,4-Trimethyladipic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound can be utilized in biochemical studies to understand metabolic pathways and enzyme functions.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyladipic acid can be synthesized through several methods. One common approach involves the ring-splitting electrochemical oxidation of 2,2,4-trimethylcyclopentanone . This process typically requires specific electrochemical conditions and catalysts to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced chemical processes and equipment to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyladipic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyladipic acid involves its interaction with molecular targets and pathways within a given system. The exact mechanism can vary depending on the application. For example, in biochemical studies, the compound may interact with enzymes or receptors, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

    Adipic Acid: A simpler dicarboxylic acid without the methyl groups.

    2,4,4-Trimethyladipic Acid: A structural isomer with different methyl group positioning.

Uniqueness: 2,2,4-Trimethyladipic acid is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.

Properties

IUPAC Name

2,2,4-trimethylhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(4-7(10)11)5-9(2,3)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFUTNJGNBYHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883992
Record name Hexanedioic acid, 2,2,4-trimethyl-
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-39-8, 53445-37-7
Record name 2,2,4-Trimethylhexanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3586-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 2,2,4-trimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4(Or 2,4,4)-trimethyladipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053445377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 2,2,4-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, 2,2,4-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4(or 2,4,4)-trimethyladipic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2,4-trimethyladipic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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